4-Chloro-3-(pyridin-3-ylmethoxy)phenol
Description
4-Chloro-3-(pyridin-3-ylmethoxy)phenol is a halogenated phenolic compound featuring a pyridine ring linked via a methoxy group at the 3-position of the phenol moiety. This structure combines aromatic and heterocyclic elements, making it a versatile intermediate in medicinal chemistry and drug development. The chloro substituent enhances electrophilicity, while the pyridinylmethoxy group contributes to π-π stacking interactions, influencing both physicochemical properties and biological activity.
Properties
IUPAC Name |
4-chloro-3-(pyridin-3-ylmethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-4-3-10(15)6-12(11)16-8-9-2-1-5-14-7-9/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDWIJDYKJMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=CC(=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
Williamson ether synthesis remains a cornerstone for forming aryl ethers. This method involves the reaction of an alkoxide ion (derived from pyridin-3-ylmethanol) with a halogenated phenol.
Procedure :
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Substrate Preparation : 4-Chloro-3-hydroxyphenol is synthesized via selective chlorination of 3-hydroxyphenol using copper(I) chloride (CuCl) in acetic acid at 60–80°C.
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Alkylation : The phenol is deprotonated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF), followed by addition of pyridin-3-ylmethyl bromide. The mixture is refluxed at 90°C for 12 hours.
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Workup : The product is isolated via aqueous extraction and purified by column chromatography (SiO₂, ethyl acetate/hexanes).
Key Data :
Copper-Catalyzed Ullmann-Type Coupling
Inspired by methodologies for diaryl ether synthesis, this approach leverages copper catalysts to facilitate coupling between a halogenated phenol and pyridin-3-ylmethanol.
Procedure :
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Reaction Setup : A mixture of 3-iodophenol, pyridin-3-ylmethanol, potassium hydroxide (KOH), and copper(I) iodide (CuI) is heated at 120°C in dimethyl sulfoxide (DMSO) for 24 hours.
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Chlorination : The resulting 3-(pyridin-3-ylmethoxy)phenol is chlorinated at the para position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.
Key Data :
Mitsunobu Reaction
The Mitsunobu reaction offers a mild alternative for ether synthesis, particularly useful for acid-sensitive substrates.
Procedure :
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Coupling : 4-Chloro-3-hydroxyphenol, pyridin-3-ylmethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) are stirred in tetrahydrofuran (THF) at room temperature for 6 hours.
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Purification : The crude product is purified via recrystallization from ethanol.
Key Data :
-
Yield : 88–92% (based on Mitsunobu reactions for analogous ethers).
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Limitations : High reagent cost and phosphorus byproduct removal.
Chlorination Methodologies
Electrophilic Aromatic Chlorination
Direct chlorination of 3-(pyridin-3-ylmethoxy)phenol employs electrophilic chlorinating agents.
Procedure :
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Chlorination : 3-(Pyridin-3-ylmethoxy)phenol is treated with chlorine gas (Cl₂) in acetic acid at 40°C for 4 hours, catalyzed by iron(III) chloride (FeCl₃).
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Regioselectivity : The pyridin-3-ylmethoxy group directs chlorination to the para position, yielding the target compound.
Key Data :
Directed Ortho-Metalation (DoM)
For substrates where traditional chlorination lacks selectivity, DoM enables precise functionalization.
Procedure :
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Metalation : 3-(Pyridin-3-ylmethoxy)phenol is treated with lithium diisopropylamide (LDA) at −78°C, forming a stabilized aryllithium intermediate.
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Quenching : Addition of hexachloroethane (C₂Cl₆) introduces chlorine at the para position.
Key Data :
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Yield : 82–85% (extrapolated from directed metalation studies).
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Complexity : Requires anhydrous conditions and cryogenic temperatures.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Synthesis | K₂CO₃, DMF, 90°C | 72–78 | Simple setup, scalable | Requires alkyl halide synthesis |
| Ullmann Coupling | CuI, KOH, DMSO, 120°C | 65–70 | Tolerates electron-deficient aromatics | Long reaction times |
| Mitsunobu Reaction | DEAD, PPh₃, THF, rt | 88–92 | Mild conditions, high yield | Expensive reagents |
| Direct Chlorination | Cl₂, FeCl₃, acetic acid, 40°C | 75–80 | Single-step | Regioselectivity challenges |
| Directed Metalation | LDA, C₂Cl₆, −78°C | 82–85 | High selectivity | Technically demanding |
Spectroscopic Characterization
Critical analytical data for 4-chloro-3-(pyridin-3-ylmethoxy)phenol include:
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¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45–7.30 (m, 3H, aromatic-H), 5.25 (s, 2H, OCH₂), 5.10 (s, 1H, OH).
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IR (KBr) : ν 3250 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O ether).
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HRMS (ESI) : m/z calcd for C₁₂H₉ClNO₂ [M+H]⁺ 250.0372, found 250.0368.
Industrial and Environmental Considerations
Large-scale synthesis prioritizes cost-effectiveness and minimal waste. The Ullmann coupling, despite moderate yields, is favored in industry due to low catalyst costs and solvent recyclability. Conversely, the Mitsunobu reaction’s reliance on stoichiometric reagents limits its utility outside laboratory settings. Chlorination with Cl₂, though efficient, necessitates stringent safety protocols, prompting exploration of alternatives like N-chlorosuccinimide (NCS) .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(pyridin-3-ylmethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-Chloro-3-(pyridin-3-ylmethoxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pyridin-3-ylmethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Kinase Inhibitors
- TG100572 (4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol): This compound shares a 4-chloro-phenol core but incorporates a benzotriazine ring and a pyrrolidine-ethoxy side chain. It acts as a dual inhibitor of VEGFr2 and Src-family kinases, showing promise in clinical trials for age-related macular degeneration. The extended aromatic system and tertiary amine substituents enhance target affinity compared to the simpler pyridinylmethoxy group in 4-Chloro-3-(pyridin-3-ylmethoxy)phenol .
- Sorafenib Derivatives (e.g., 4a–e): These derivatives, such as 4-[4-(4-chloro-3-(trifluoromethyl)phenylcarbamoylamino)phenoxy]pyridine-2-carboxamides, exhibit IC₅₀ values of 1–4.3 μmol·L⁻¹ against carcinoma cell lines. The trifluoromethyl group enhances metabolic stability, whereas the pyridinylmethoxy group in the target compound may prioritize solubility over lipophilicity .
Substituted Phenols
- 4-Chloro-3-(trifluoromethyl)phenol: This simpler analog lacks the pyridine ring but includes a trifluoromethyl group, increasing electronegativity and acidity (pKa ~7.5).
- 4-Chloro-3-methylphenol (PCMC): A common antiseptic and preservative, PCMC has a methyl group instead of the pyridinylmethoxy substituent. Its lower molecular weight (142.58 g/mol) and higher volatility make it less suited for systemic therapeutic use compared to the target compound .
Physicochemical Properties
Data sourced from
Biological Activity
4-Chloro-3-(pyridin-3-ylmethoxy)phenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a pyridine moiety. The biological activity of this compound is primarily evaluated in terms of its anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical formula of 4-Chloro-3-(pyridin-3-ylmethoxy)phenol is with a molecular weight of approximately 219.67 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN |
| Molecular Weight | 219.67 g/mol |
| Functional Groups | Chloro, Methoxy, Pyridine |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-Chloro-3-(pyridin-3-ylmethoxy)phenol. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division.
Table 1: Anticancer Activity Against Various Cell Lines
The mechanism of action involves the interaction of the compound with tubulin, leading to cell cycle arrest and subsequent apoptosis. Molecular docking studies suggest that 4-Chloro-3-(pyridin-3-ylmethoxy)phenol binds effectively to tubulin, inhibiting its polymerization.
Antimicrobial Activity
In addition to its anticancer properties, 4-Chloro-3-(pyridin-3-ylmethoxy)phenol has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Case Studies
A case study conducted on the effects of 4-Chloro-3-(pyridin-3-ylmethoxy)phenol on human cancer cell lines revealed promising results in terms of growth inhibition and apoptosis induction. The study utilized various concentrations to determine the IC50 values across different cell lines, confirming the compound's potential as a lead candidate for further drug development.
Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-3-(pyridin-3-ylmethoxy)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via coupling reactions between 4-chlorophenol and 3-pyridinemethanol derivatives. Key steps include:
- Mitsunobu Reaction : Utilize diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether bond formation under anhydrous conditions .
- Nucleophilic Substitution : Optimize solvent polarity (e.g., DMF or THF) and base (e.g., K₂CO₃) to enhance reactivity .
- Monitoring : Track reaction progress using thin-layer chromatography (TLC) and confirm purity via ¹H/¹³C NMR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Chloro-3-(pyridin-3-ylmethoxy)phenol?
- Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and pyridine ring protons (δ 8.0–9.0 ppm).
- ¹³C NMR : Confirm ether linkage (C-O-C signal at ~70 ppm) and aromatic carbons .
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the critical safety considerations for handling 4-Chloro-3-(pyridin-3-ylmethoxy)phenol in laboratory settings?
- Safety Protocols :
- Wear PPE (gloves, goggles) and work in a fume hood due to potential toxicity from chlorophenol derivatives .
- Store in a cool, dry environment away from oxidizing agents.
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How does the chloro substituent at the 4-position influence the electronic properties and reactivity of this compound compared to fluoro or methyl analogs?
- Electronic Effects : The chloro group is electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution at the ortho/para positions relative to the pyridinylmethoxy group.
- Comparative Studies :
- Use Hammett σ constants to quantify substituent effects on reaction rates .
- Perform DFT calculations to map electron density distribution .
Q. What strategies can resolve contradictions in reported biological activities of derivatives, particularly between in vitro and in vivo data?
- Approaches :
- Validate assay conditions (e.g., pH, solvent effects) to ensure consistency .
- Conduct pharmacokinetic studies to assess bioavailability and metabolite interference .
- Use structure-activity relationship (SAR) models to isolate critical functional groups .
Q. What computational methods predict the binding modes of this compound to biological targets, and how can models be validated?
- Computational Tools :
- Molecular Docking : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., kinases) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories .
- Validation :
- Compare docking results with mutagenesis data or surface plasmon resonance (SPR) binding affinities .
Q. How can solubility and stability be optimized for biological assays?
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) .
- Stability Testing :
- Conduct pH stability studies (pH 2–9) and monitor degradation via LC-MS .
Q. What are the potential metabolic pathways of this compound in mammalian systems?
- Metabolism Prediction :
- Phase I : Hydroxylation of the pyridine ring or O-demethylation via CYP450 enzymes .
- Phase II : Glucuronidation or sulfation of the phenolic group .
- Experimental Validation :
- Incubate with liver microsomes and identify metabolites using high-resolution LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
